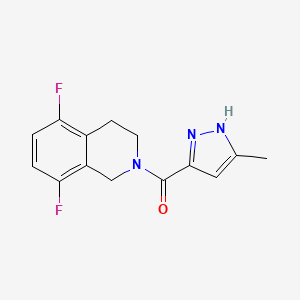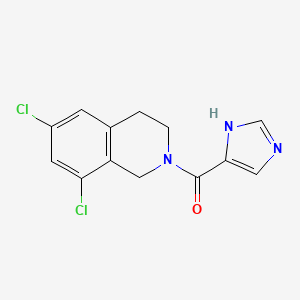
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone, also known as DIHM, is a chemical compound that has been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of (6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). In neurological research, this compound has been shown to improve cognitive function and protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of (6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer and neurological cells. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on (6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other potential future directions include the exploration of this compound's effects on other diseases and the development of new derivatives with improved solubility and potency.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and explore its potential in other areas of medicine.
合成法
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone can be synthesized through a multi-step process involving the reaction of 6,8-dichloro-3,4-dihydroisoquinoline with 1H-imidazole-5-carbaldehyde in the presence of a suitable catalyst. The resulting product is then purified through various techniques, including chromatography and recrystallization.
科学的研究の応用
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurological research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-9-3-8-1-2-18(6-10(8)11(15)4-9)13(19)12-5-16-7-17-12/h3-5,7H,1-2,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNLSFKILDXZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

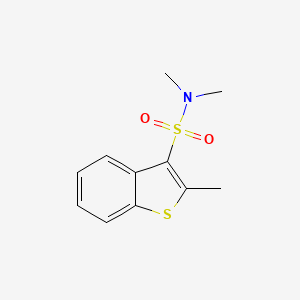


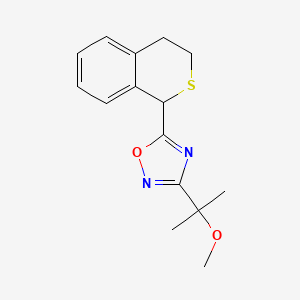
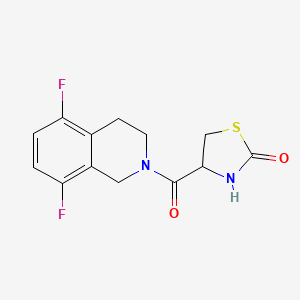




![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)

